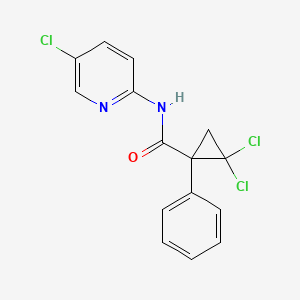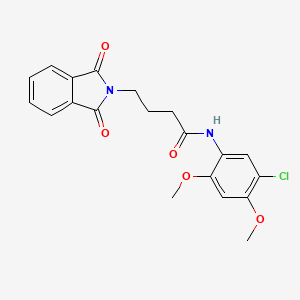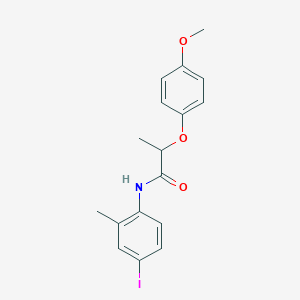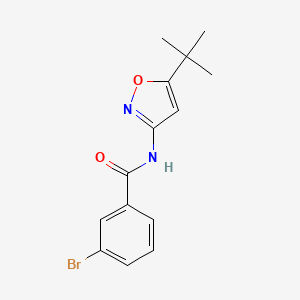![molecular formula C17H17N3OS2 B5126368 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
DMPT exerts its effects through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. DMPT activates mTOR by inhibiting the activity of adenosine monophosphate-activated protein kinase (AMPK), a negative regulator of mTOR. The activation of mTOR by DMPT leads to the stimulation of protein synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including the stimulation of protein synthesis, the enhancement of feed intake and digestion efficiency, and the improvement of growth performance in livestock and poultry. In aquaculture, DMPT has been shown to increase the survival rate and growth of fish and shrimp. In biomedicine, DMPT has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
実験室実験の利点と制限
DMPT has several advantages for lab experiments, including its high yield synthesis, low cost, and easy availability. However, DMPT has some limitations, including its potential toxicity and the lack of standardization in its use. Therefore, caution should be exercised when using DMPT in lab experiments, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for DMPT research, including the investigation of its mechanism of action in different cell types and tissues, the development of new methods for its synthesis, and the evaluation of its safety and efficacy in humans. Additionally, DMPT could be used as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to explore the full potential of DMPT in various fields.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT has been extensively studied for its potential applications in agriculture, aquaculture, and biomedicine. DMPT exerts its effects through the activation of the mTOR signaling pathway and has various biochemical and physiological effects. DMPT has several advantages for lab experiments, but caution should be exercised when using it due to its potential toxicity. Finally, there are several future directions for DMPT research, and further investigation is needed to explore its full potential.
合成法
DMPT can be synthesized using various methods, including the reaction between 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and 4-methylphenylacetyl chloride in the presence of a base. The reaction results in the formation of DMPT as a white solid with a high yield.
科学的研究の応用
DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and biomedicine. In agriculture, DMPT has been shown to improve the growth performance of livestock and poultry by increasing feed intake and digestion efficiency. In aquaculture, DMPT has been used as a feed attractant to enhance the growth and survival rate of fish and shrimp. In biomedicine, DMPT has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
特性
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-10-4-6-13(7-5-10)20-14(21)8-22-16-15-11(2)12(3)23-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFDDPGZWDHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)


![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)

![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)
